An In-depth Technical Guide to 4-Bromopropofol: Structure, Properties, and Analysis
An In-depth Technical Guide to 4-Bromopropofol: Structure, Properties, and Analysis
Abstract
This technical guide provides a comprehensive overview of 4-Bromopropofol (4-bromo-2,6-diisopropylphenol), a halogenated analog of the widely used anesthetic, propofol. Designed for researchers, medicinal chemists, and drug development professionals, this document details the molecule's chemical structure, molecular weight, and key physicochemical properties. Furthermore, it outlines a robust, logical synthetic pathway and provides an expert analysis of the expected spectroscopic signatures (Mass Spectrometry and NMR) essential for its identification and characterization. The guide concludes with a summary of its known biological activities and potential therapeutic applications, establishing 4-Bromopropofol as a significant molecule in the exploration of novel therapeutics.
Introduction and Scientific Context
Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, valued for its rapid onset and short duration of action. The structural modification of this core scaffold offers a fertile ground for developing new chemical entities with unique pharmacological profiles. 4-Bromopropofol emerges from this paradigm, representing a targeted modification where a bromine atom is introduced at the para-position of the phenol ring. This substitution critically alters the molecule's electronic and lipophilic properties, leading to a distinct biological activity profile. Notably, research has indicated that 4-Bromopropofol may function as a muscle relaxant and analgesic by activating glycine receptors, a mechanism distinct from the primary GABAergic activity of propofol.[1] This suggests its potential as a lead compound for developing non-sedative therapeutics for conditions like chronic pain and movement disorders.[1] This guide serves to consolidate the foundational chemical knowledge of 4-Bromopropofol, providing an essential resource for its synthesis, identification, and further investigation.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its structure and associated properties. 4-Bromopropofol is systematically named 4-bromo-2,6-di(propan-2-yl)phenol.[2] Its identity is unequivocally confirmed by its Chemical Abstracts Service (CAS) number: 2432-03-3.[2]
Data Presentation: Key Physicochemical Properties
The following table summarizes the essential computed physicochemical properties of 4-Bromopropofol, providing a quantitative basis for experimental design, such as selecting appropriate solvent systems or predicting membrane permeability.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇BrO | PubChem CID 10422572[2] |
| Molecular Weight | 257.17 g/mol | PubChem CID 10422572[2] |
| Exact Mass | 256.04628 Da | PubChem CID 10422572[2] |
| XLogP3-AA | 4.5 | PubChem CID 10422572[2] |
| Hydrogen Bond Donor Count | 1 | PubChem CID 10422572[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem CID 10422572[2] |
| Rotatable Bond Count | 2 | PubChem CID 10422572[2] |
| Topological Polar Surface Area | 20.2 Ų | PubChem CID 10422572[2] |
Molecular Structure Analysis
The chemical structure of 4-Bromopropofol is foundational to its properties and function. It is composed of a central phenol ring, which is a benzene ring substituted with a hydroxyl (-OH) group. The key features are:
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Phenolic Core: The hydroxyl group is a critical functional group, capable of acting as a hydrogen bond donor and imparting weakly acidic properties.
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Ortho-Diisopropyl Substitution: Two bulky isopropyl groups, -CH(CH₃)₂, are positioned at carbons 2 and 6 (ortho to the hydroxyl group). This steric hindrance is a defining feature of the propofol scaffold, influencing receptor binding and metabolic stability.
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Para-Bromo Substitution: A bromine atom is located at carbon 4 (para to the hydroxyl group). This halogenation significantly increases the molecule's molecular weight and modifies its lipophilicity and electronic character.
Mandatory Visualization: 2D Chemical Structure of 4-Bromopropofol
Caption: 2D structure of 4-bromo-2,6-diisopropylphenol.
Proposed Synthetic Pathway
While specific literature detailing the synthesis of 4-Bromopropofol is sparse, a logical and efficient synthesis can be readily designed based on established principles of organic chemistry. The most direct approach is the electrophilic bromination of the commercially available precursor, propofol (2,6-diisopropylphenol).
Causality Behind Experimental Choices: The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. In the case of propofol, the two bulky isopropyl groups at the ortho positions provide significant steric hindrance. This effectively blocks reaction at these sites, making the unsubstituted para position the sole, highly favored site for electrophilic attack. N-Bromosuccinimide (NBS) is selected as the brominating agent due to its ability to provide a low, steady concentration of electrophilic bromine (Br⁺), which minimizes side reactions often associated with using elemental bromine (Br₂), such as over-bromination. Acetonitrile is a suitable polar aprotic solvent for this reaction.
Experimental Protocols: Synthesis via Electrophilic Bromination
Reaction: 2,6-diisopropylphenol → 4-bromo-2,6-diisopropylphenol
Materials:
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2,6-diisopropylphenol (Propofol) (1.0 eq)
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N-Bromosuccinimide (NBS) (1.05 eq)
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Acetonitrile (CH₃CN), anhydrous
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Deionized Water
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Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Ethyl Acetate
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Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Methodology:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,6-diisopropylphenol (1.0 eq). Dissolve the phenol in anhydrous acetonitrile (approx. 5-10 mL per gram of phenol).
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Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
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Reagent Addition: Dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous acetonitrile and add it to a dropping funnel. Add the NBS solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup - Quenching: Upon completion, quench the reaction by adding a small volume of saturated sodium thiosulfate solution to consume any unreacted bromine.
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Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally, brine.
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Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
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Purification: The resulting crude 4-Bromopropofol can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the unambiguous structural confirmation of a synthesized molecule. While experimental spectra are not widely published, the expected ¹H NMR, ¹³C NMR, and Mass Spectrum can be reliably predicted based on the known structure.
Mass Spectrometry
The most telling feature in the mass spectrum of 4-Bromopropofol will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~51% and ~49%, respectively).[3] This results in a characteristic pattern for the molecular ion.
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Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed.
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One peak corresponding to the molecule containing the ⁷⁹Br isotope at m/z ≈ 256.05 .
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A second peak (the M+2 peak) corresponding to the molecule containing the ⁸¹Br isotope at m/z ≈ 258.05 .
-
-
Fragmentation: A prominent fragment would likely be the loss of the bromine atom, leading to a peak at m/z ≈ 177, corresponding to the [C₁₂H₁₇O]⁺ fragment.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[4][5]
¹H NMR (Proton NMR): Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -OH | ~4.5 - 5.5 | Singlet (s) | 1H | Phenolic proton, chemical shift can vary with concentration and solvent. |
| Ar-H | ~7.0 - 7.3 | Singlet (s) | 2H | Two equivalent aromatic protons at C3 and C5. They appear as a singlet as they have no adjacent proton neighbors. |
| -CH(CH₃)₂ | ~3.0 - 3.4 | Septet (sept) | 2H | Two equivalent methine protons of the isopropyl groups, split by the 6 adjacent methyl protons (n+1 = 7). |
| -CH(CH₃)₂ | ~1.2 - 1.4 | Doublet (d) | 12H | Twelve equivalent methyl protons from the two isopropyl groups, split by the single adjacent methine proton (n+1 = 2). |
¹³C NMR: The spectrum will show distinct signals for each chemically non-equivalent carbon atom.
| Signal Assignment | Predicted δ (ppm) | Rationale |
| C-OH (C1) | 150 - 155 | Aromatic carbon attached to the highly electronegative oxygen. |
| C-CH (C2, C6) | 140 - 145 | Aromatic carbons bearing the isopropyl groups. |
| C-H (C3, C5) | 125 - 130 | Aromatic carbons bearing hydrogen atoms. |
| C-Br (C4) | 115 - 120 | Aromatic carbon attached to bromine (heavy atom effect). |
| -CH(CH₃)₂ | 26 - 30 | Methine carbon of the isopropyl group. |
| -CH(CH₃)₂ | 22 - 25 | Methyl carbons of the isopropyl group. |
Known Biological Activity and Research Applications
The primary interest in 4-Bromopropofol stems from its distinct pharmacological profile compared to its parent compound, propofol. Studies have shown that at sub-anesthetic concentrations, 4-Bromopropofol can reduce the action potential activity of spinal neurons.[1] This effect is mediated through the activation of strychnine-sensitive glycine receptors, generating a tonic inhibitory current.[1]
This mechanism is significant because impaired glycine receptor function is implicated in chronic pain states and movement disorders. By selectively enhancing glycinergic inhibition in the spinal cord, 4-Bromopropofol presents a potential therapeutic strategy. Its activity suggests it could serve as a chemical scaffold for the development of novel, non-sedative, and non-addictive muscle relaxants and analgesics, particularly for conditions such as lower back pain.[1]
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